![molecular formula C12H14N4O3S B3017094 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 959579-20-5](/img/structure/B3017094.png)
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
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Description
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C12H14N4O3S . It contains a total of 34 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is complex, with a total of 34 atoms . The molecule includes functional groups such as a formyl group, a nitrophenyl group, a piperazine ring, and a carbothioamide group .Scientific Research Applications
Medicinal Chemistry and Drug Development
The formyl group in 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide plays a crucial role in drug discovery. Researchers have explored its potential as an intermediate in synthesizing various bioactive compounds. Notably:
- Anticancer Agents : Triazole-4-carbaldehydes have been used as intermediates in the synthesis of anticancer drugs .
- Antifungal and Antimycobacterial Agents : The compound has been investigated for its activity against fungal and mycobacterial infections .
- Kinase Inhibitors : It serves as a precursor for developing kinase inhibitors, which play a vital role in cancer therapy .
- Reverse Transcriptase Inhibitors : The formyl group is essential in designing antiviral agents targeting reverse transcriptase enzymes .
Coordination Chemistry
Imine derivatives derived from 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide have been synthesized as interesting ligands in coordination chemistry. These ligands can form stable complexes with metal ions, influencing their reactivity and properties .
Bioimaging Agents
Researchers have explored the use of triazole-4-carbaldehydes, including our compound, as potential bioimaging agents. These compounds can selectively bind to specific biological targets, aiding in diagnostic imaging and disease monitoring .
Hydrolysis and Recycling
The compound’s diazotization allows for the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles. Additionally, it facilitates the recycling of 4-nitrophenyl azide, contributing to sustainable chemical processes .
Synthetic Intermediates
4-Formyl-1,2,3-triazoles are versatile synthetic intermediates. Their facile synthesis and reactivity make them valuable building blocks for constructing more complex molecules in organic synthesis .
Chemical Biology
Understanding the reactivity and behavior of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide sheds light on the broader field of chemical biology. Researchers explore its interactions with other molecules, enzymatic processes, and potential applications in cellular studies .
properties
IUPAC Name |
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-9-14-5-7-15(8-6-14)12(20)13-10-1-3-11(4-2-10)16(18)19/h1-4,9H,5-8H2,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIKMMRAZECJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
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